Methyl dichloroasterrate (CAS 398118-62-2) is a specialized, naturally occurring chlorinated diphenyl ether derived from fungal sources such as Aspergillus species. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard and a bioactive screening compound. Its baseline value lies in its well-defined molecular weight (431.22 g/mol) and distinct physicochemical properties, which are critical for calibrating metabolomic profiling workflows, validating fungal halogenase activity, and serving as a structurally rigid pharmacophore in phenotypic and target-based drug discovery libraries .
Procuring generic unchlorinated diphenyl ethers, such as asterric acid or methyl asterrate, as substitutes for methyl dichloroasterrate compromises both analytical accuracy and biological assay sensitivity. In mass spectrometry workflows, unchlorinated analogs lack the characteristic M, M+2, M+4 isotopic signature required to unambiguously map halogenation pathways in complex matrices . Furthermore, in bioactivity screening, the absence of the 2,4-dichloro substitution drastically reduces lipophilicity and target binding affinity. The dichlorinated scaffold is structurally essential for maximizing alpha-glucosidase inhibition and phytotoxic potency, meaning that substituting it with the parent asterric acid will yield false negatives or artificially low potency readouts in hit-to-lead optimization campaigns[1].
When evaluated for phytotoxic bioactivity, methyl dichloroasterrate demonstrates significantly higher potency than its unchlorinated parent compound. In standardized cress seed germination inhibition assays, methyl dichloroasterrate achieved effective inhibition at a concentration of 12 ppm. In direct contrast, the unchlorinated baseline, asterric acid, required a concentration of 100 ppm to achieve a comparable inhibitory effect [1]. This 8.3-fold increase in potency highlights the critical role of the 2,4-dichloro substitution in enhancing membrane permeability and target engagement.
| Evidence Dimension | Minimum inhibitory concentration (cress seed germination) |
| Target Compound Data | 12 ppm |
| Comparator Or Baseline | Asterric acid (100 ppm) |
| Quantified Difference | 8.3-fold higher potency |
| Conditions | Standardized seed germination inhibition assay |
Agrochemical researchers must procure the dichlorinated analog to access the highly active pharmacophore, as the unchlorinated baseline lacks sufficient potency for advanced lead optimization.
Structure-activity relationship (SAR) profiling of fungal diphenyl ethers indicates that the halogenation state directly dictates enzyme inhibitory capacity. Methyl dichloroasterrate exhibits targeted alpha-glucosidase inhibitory activity, which is mechanistically driven by the presence of the dichlorine and phenolic groups on the aromatic rings[1]. Unchlorinated baseline compounds, such as methyl asterrate, lack these critical electron-withdrawing substituents, resulting in an inability to achieve comparable target binding.
| Evidence Dimension | Alpha-glucosidase inhibitory activity |
| Target Compound Data | High inhibition (driven by 2,4-dichloro substitution) |
| Comparator Or Baseline | Unchlorinated analogs (weak/no inhibition) |
| Quantified Difference | Halogenation is strictly required for maximal receptor binding |
| Conditions | In vitro alpha-glucosidase enzymatic assay |
For metabolic drug discovery libraries, procuring the specific dichlorinated compound is necessary to avoid the false-negative screening results associated with unchlorinated diphenyl ethers.
In analytical workflows, methyl dichloroasterrate provides a distinct mass spectral signature that cannot be replicated by non-halogenated standards. The presence of two chlorine atoms generates a highly specific M, M+2, M+4 isotopic cluster at m/z 431.22 . If a laboratory attempts to use asterric acid (m/z 348.3) as a generic diphenyl ether standard, it becomes impossible to accurately calibrate retention times and ionization efficiencies for halogenated secondary metabolites in complex fungal extracts.
| Evidence Dimension | Mass spectral isotopic signature |
| Target Compound Data | M, M+2, M+4 isotopic cluster (m/z 431.22) |
| Comparator Or Baseline | Asterric acid (m/z 348.3, single monoisotopic peak) |
| Quantified Difference | 82.9 Da mass shift and distinct multi-peak isotopic distribution |
| Conditions | LC-MS/MS analytical profiling |
Analytical laboratories must procure the exact dichloro standard to accurately quantify fungal halogenase activity and structurally verify chlorinated metabolites.
The chemical form of the diphenyl ether significantly impacts its processability in automated screening workflows. Methyl dichloroasterrate, being a methyl ester, neutralizes the ionizable carboxylic acid group found in the parent asterric acid. This esterification standardizes its solubility profile, allowing it to be reliably dissolved in DMSO at 1 mg/mL for high-throughput screening (HTS) stock solutions. In contrast, free carboxylic acids are prone to pH-dependent solubility fluctuations and precipitation in assay buffers, which can skew dose-response curves.
| Evidence Dimension | Assay formulation compatibility |
| Target Compound Data | Stable neutral ester (DMSO solubility: 1 mg/mL) |
| Comparator Or Baseline | Asterric acid (ionizable free acid) |
| Quantified Difference | Elimination of pH-dependent ionization in stock solutions |
| Conditions | Preparation of DMSO stock solutions for HTS |
Procuring the methyl ester form ensures reproducible compound dosing and prevents erratic precipitation events during automated liquid handling.
Directly following from its unique isotopic signature (m/z 431.22) and defined retention time, methyl dichloroasterrate is the required reference standard for LC-MS/MS workflows analyzing Aspergillus and other fungal extracts. It allows analytical chemists to unambiguously identify chlorinated secondary metabolites and quantify the specific activity of fungal halogenase enzymes, a task impossible with unchlorinated analogs .
Because the 2,4-dichloro substitution increases phytotoxic potency by over 8-fold compared to the parent acid, this compound is highly suited for inclusion in agrochemical screening libraries. It serves as a structurally validated, high-potency pharmacophore for developing novel seed germination inhibitors and bio-herbicides[1].
Driven by the strict structural requirement of the dichlorine and phenolic groups for alpha-glucosidase inhibition, methyl dichloroasterrate is an ideal candidate for anti-diabetic drug discovery libraries. Procuring this specific halogenated analog ensures that the screening library contains the active pharmacophore necessary to generate robust hit rates in target-based enzymatic assays [1].
Because its methyl ester form neutralizes the ionizable carboxylic acid group, methyl dichloroasterrate is highly processable in automated liquid handling systems. It allows compound management teams to prepare stable, pH-independent DMSO stock solutions without the precipitation risks associated with free acid analogs like asterric acid .